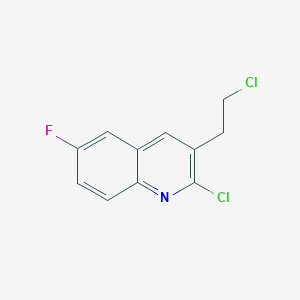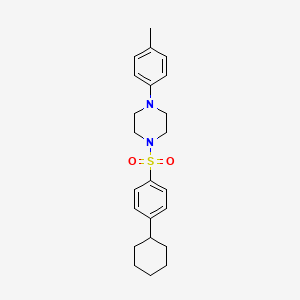![molecular formula C20H21N3 B12120156 7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)
7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound. This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound includes an indole fused with a quinoxaline ring, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound under specific conditions . The reaction is usually carried out in the presence of an organic solvent, high temperatures, and sometimes strong catalysts to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and blocking its activity . This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Quinoxaline: A simpler analog with a similar core structure but lacking the indole fusion.
Indoloquinoxaline: A broader class of compounds that includes various derivatives with different substituents on the indole and quinoxaline rings.
Uniqueness: 7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group and the methyl group on the indole ring can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
Propiedades
Fórmula molecular |
C20H21N3 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
7-methyl-6-(3-methylbutyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H21N3/c1-13(2)11-12-23-19-14(3)7-6-8-15(19)18-20(23)22-17-10-5-4-9-16(17)21-18/h4-10,13H,11-12H2,1-3H3 |
Clave InChI |
SVFXVCYYIARLEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide](/img/structure/B12120077.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)



![N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120110.png)

![4-[2-(4-Methylphenoxy)acetamido]butanoic acid](/img/structure/B12120124.png)
![3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B12120129.png)

![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)
![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)
![Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-](/img/structure/B12120173.png)
